molecular formula C26H33FNNaO6 B12384010 Hydroxycerivastatin-d3 (sodium)

Hydroxycerivastatin-d3 (sodium)

Cat. No.: B12384010
M. Wt: 500.5 g/mol
InChI Key: KXWIMFNOEPAPDJ-VALVPHAHSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxycerivastatin-d3 (sodium) involves the incorporation of deuterium, a stable isotope of hydrogen, into the Hydroxycerivastatin molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of Hydroxycerivastatin-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions: Hydroxycerivastatin-d3 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated ketones, while reduction could produce deuterated alcohols .

Scientific Research Applications

Hydroxycerivastatin-d3 (sodium) has a wide range of applications in scientific research:

Mechanism of Action

Hydroxycerivastatin-d3 (sodium) exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of sterols such as cholesterol. By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatic cells, leading to an upregulation of low-density lipoprotein receptors and increased hepatic uptake of low-density lipoprotein cholesterol from the circulation .

Comparison with Similar Compounds

Uniqueness: Hydroxycerivastatin-d3 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in research settings where accurate quantitation and tracking of metabolic pathways are essential .

Properties

Molecular Formula

C26H33FNNaO6

Molecular Weight

500.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-yl-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/q;+1/p-1/b10-9+;/t16?,19-,20-;/m1./s1/i4D3;

InChI Key

KXWIMFNOEPAPDJ-VALVPHAHSA-M

Isomeric SMILES

[2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)CO)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Origin of Product

United States

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